molecular formula C10H11ClO2 B1586250 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one CAS No. 62581-82-2

1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one

Cat. No. B1586250
CAS RN: 62581-82-2
M. Wt: 198.64 g/mol
InChI Key: BNLRVFJSVGTTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a synthetic organic compound . It has a molecular formula of C10H11ClO2 and a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1-(2,3-dihydro-5-benzofuranyl)ethanone, 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one, or 4-methoxy-3-(trifluoromethyl)acetophenone were treated with different aldehydes in ethanolic KOH solution to get target compounds .


Molecular Structure Analysis

The molecular structure of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one can be represented by the InChI code: 1S/C10H11ClO2/c1-7(12)8-3-2-9(13-4)6-10(8)5-11/h2-3,6H,4-5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of novel chalcone derivatives .


Physical And Chemical Properties Analysis

This compound has a melting point of 116°C . The predicted boiling point is 330.8±32.0 °C, and the predicted density is 1.150±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Studies

The preparation and structural analysis of derivatives related to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one offer insights into their potential applications in synthetic organic chemistry. For example, studies on the synthesis of methoxychlor derivatives demonstrate the importance of such compounds in understanding the microbial degradation processes and the solubility properties of related chemical entities (Baarschers & Vukmanich, 1986). Similarly, the synthesis and conformational studies of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, prepared from reactions involving (3-chloromethyl-4-hydroxyphenyl)ethanone, have been investigated to understand their physicochemical properties and molecular conformations, revealing their hydrogen bonding capabilities and providing valuable information for molecular design (Čižmáriková, Polakovičová, & Mišíková, 2002).

Environmental and Biological Impacts

Research into the environmental and biological degradation of methoxychlor, a compound structurally similar to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, highlights the role of microbial species in the dechlorination and biodegradation of such compounds. Studies on various bacterial species demonstrate their ability to transform methoxychlor into less chlorinated derivatives under different environmental conditions, suggesting pathways for the natural attenuation of such pollutants (Satsuma & Masuda, 2012). Furthermore, research on human intestinal bacteria's metabolic fate of methoxychlor illustrates the potential human health implications of exposure to such compounds, with findings indicating the transformation of methoxychlor into metabolites with different biological activities (Yim et al., 2008).

Photogeneration and Reactivity Studies

The photogeneration and reactivity of aryl cations from aromatic halides, including structures similar to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, offer insights into the potential for novel synthetic pathways. Research on the photochemistry of related compounds in various solvents has identified mechanisms for reductive dehalogenation and the formation of arylated products through cationic intermediates, opening avenues for the synthesis of complex organic molecules (Protti et al., 2004).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302+H312+H332-H314, indicating it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

While specific future directions for this compound are not detailed in the search results, similar compounds have been used in the development of novel chalcone derivatives as multifunctional agents for the treatment of Alzheimer’s disease .

properties

IUPAC Name

1-[3-(chloromethyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRVFJSVGTTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380235
Record name 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one

CAS RN

62581-82-2
Record name 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.